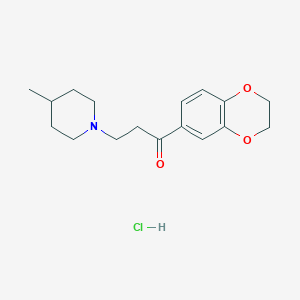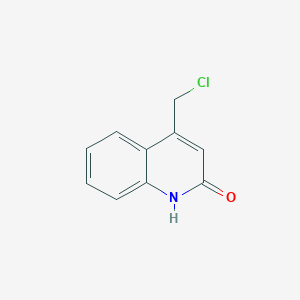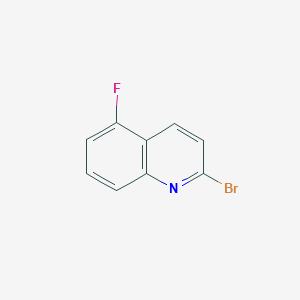
Methyl 2-(3-amino-4-chlorophenoxy)acetate
Overview
Description
Methyl 2-(3-amino-4-chlorophenoxy)acetate is an organic compound with the molecular formula C9H10ClNO3 It is a derivative of phenoxyacetic acid and contains both an amino group and a chlorine atom on the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-4-chlorophenoxy)acetate typically involves the reaction of 3-amino-4-chlorophenol with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
- Dissolve 3-amino-4-chlorophenol in a suitable solvent, such as ethanol.
- Add methyl chloroacetate to the solution.
- Add sodium hydroxide to the mixture to initiate the reaction.
- Stir the reaction mixture at room temperature for several hours.
- After completion, the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-4-chlorophenoxy)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or modify the ester group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Dechlorinated or modified ester derivatives.
Substitution: Compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
Methyl 2-(3-amino-4-chlorophenoxy)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-4-chlorophenoxy)acetate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(4-chlorophenoxy)acetate: Lacks the amino group, making it less versatile in biological applications.
Methyl 2-(3-nitro-4-chlorophenoxy)acetate: Contains a nitro group instead of an amino group, altering its reactivity and biological activity.
Methyl 2-(3-amino-4-bromophenoxy)acetate: Similar structure but with a bromine atom, which may affect its chemical properties and reactivity.
Uniqueness
Methyl 2-(3-amino-4-chlorophenoxy)acetate is unique due to the presence of both an amino group and a chlorine atom on the aromatic ring. This combination of functional groups provides a balance of reactivity and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
methyl 2-(3-amino-4-chlorophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-9(12)5-14-6-2-3-7(10)8(11)4-6/h2-4H,5,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNWMBAKERONWEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=C(C=C1)Cl)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2-Chloro-4-nitrophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-amine](/img/structure/B7951793.png)
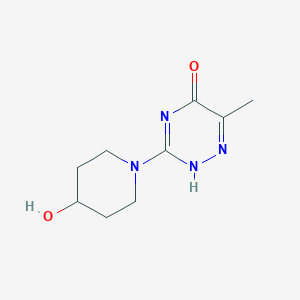
![5-[[3-(trifluoromethyl)phenyl]methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7951809.png)
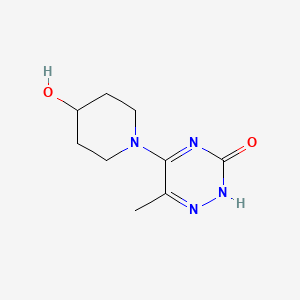
![(2Z)-3-{[(2,4-dichlorophenyl)methyl]carbamoyl}prop-2-enoic acid](/img/structure/B7951825.png)
![tert-butyl 4-oxo-7-phenylmethoxyspiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951831.png)
![Tert-butyl 4-hydroxy-7-phenylmethoxyspiro[3,4-dihydrochromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951834.png)
![1-[2-Hydroxy-4-(2-phenylethoxy)phenyl]ethan-1-one](/img/structure/B7951835.png)
![tert-butyl 4-oxo-6-phenylspiro[3H-chromene-2,4'-piperidine]-1'-carboxylate](/img/structure/B7951846.png)
![Tert-butyl 7-ethoxy-4-hydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951850.png)
